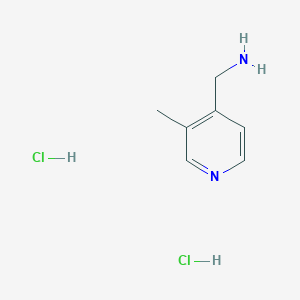

(3-Methylpyridin-4-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(3-methylpyridin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-6-5-9-3-2-7(6)4-8;;/h2-3,5H,4,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKLJVPDSMISSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyridin-4-yl)methanamine dihydrochloride typically involves the reaction of 3-methylpyridine with formaldehyde and hydrogen chloride. The reaction conditions often include an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is generally produced in controlled laboratory settings due to its application in research .

Chemical Reactions Analysis

Types of Reactions: (3-Methylpyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(3-Methylpyridin-4-yl)methanamine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3-Methylpyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of (3-methylpyridin-4-yl)methanamine dihydrochloride differ in substituent positions, functional groups, or heterocyclic cores. Below is a detailed comparison:

Positional Isomers of Methylpyridinyl Methanamine Derivatives

Functional Group Variations

(3-Methoxypyridin-4-yl)methanamine Dihydrochloride

- Molecular Formula : C₇H₁₁Cl₂N₂O

- Molecular Weight : 174.63 g/mol

- CAS : 1803567-09-0

- Key Difference : Replacement of methyl with a methoxy group enhances polarity and hydrogen-bonding capacity, influencing pharmacokinetic properties such as solubility and membrane permeability .

{3-Methoxy-4-[(Pyridin-3-yl)methoxy]phenyl}methanamine Hydrochloride

Heterocyclic Core Modifications

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine Hydrochloride

- Molecular Formula: C₁₁H₁₈ClNOS

- Molecular Weight : 255.78 g/mol

- CAS : 1052519-53-5

- Key Difference : Replacement of pyridine with thiophene and tetrahydro-2H-pyran introduces sulfur and oxygen heteroatoms, impacting electronic distribution and bioavailability .

(Dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine Dihydrochloride

- Molecular Formula : C₉H₁₆Cl₂N₄

- Molecular Weight : 251.16 g/mol

- CAS : 1461715-39-8

- Key Difference : A triazole core replaces pyridine, enhancing metabolic stability and resistance to oxidative degradation .

Biological Activity

(3-Methylpyridin-4-yl)methanamine dihydrochloride, a compound with the chemical formula C7H12Cl2N2, has garnered attention for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C7H12Cl2N2

- CAS Number : 72207191

- Molecular Weight : 195.09 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This compound may modulate signaling pathways involved in cellular proliferation and apoptosis, particularly in cancer cells. The specific mechanisms remain to be fully elucidated, but preliminary studies suggest its role in inhibiting the mitotic checkpoint, which is crucial for proper cell division .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy comparable to established antibiotics. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis and death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

Anti-Cancer Properties

Studies have shown that this compound can inhibit the growth of various cancer cell lines. In vitro assays demonstrated that the compound reduces cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound involved testing its activity against a panel of Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity with lower MIC values compared to traditional antibiotics .

Case Study 2: Cancer Cell Proliferation

In a controlled laboratory setting, researchers evaluated the anti-cancer effects of this compound on breast cancer cells. The findings revealed that treatment with this compound led to significant apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methylpyridin-4-yl)methanamine dihydrochloride, and how can low yields be addressed?

- Methodological Answer : Microwave-assisted synthesis under argon atmosphere (140°C, 2 minutes) followed by purification via silica gel column chromatography (e.g., ethyl acetate/hexane gradients) is a common approach . However, yields as low as 11.1% have been reported due to intermediate instability. To optimize, consider:

- Catalyst Screening : Test palladium-based catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) to improve coupling efficiency in cross-reactions .

- Solvent Systems : Replace dichloromethane with polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Acid Deprotection : Optimize trifluoroacetic acid (TFA) concentration and reaction time during Boc-group removal to minimize side reactions .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., 5:95 to 50:50 ethyl acetate/hexane) to separate amine derivatives .

- Acid-Base Extraction : Adjust pH to ~10 post-reaction to precipitate the free base, followed by HCl gas treatment in ether to isolate the dihydrochloride salt .

- Drying Agents : Anhydrous Na₂SO₄ effectively removes residual moisture after solvent evaporation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the 3-methyl group in modulating biological activity?

- Methodological Answer :

- Kinetic Isotope Effects (KIEs) : Replace the methyl group with a deuterated analog to study steric/electronic contributions to reactivity .

- Computational Modeling : Perform DFT calculations to analyze electron density distribution around the pyridine ring and amine group .

- Structure-Activity Relationships (SAR) : Synthesize analogs with ethyl, trifluoromethyl, or morpholinyl substituents and compare bioactivity profiles .

Q. What analytical methods validate the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at C3, pyridine ring protons) .

- X-ray Crystallography : Resolve crystal structures to verify dihydrochloride salt formation and hydrogen-bonding networks .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₁N₂·2HCl) .

Q. How can contradictory reports on the compound’s antimicrobial activity be resolved?

- Methodological Answer :

- Standardized Assays : Use CLSI guidelines for MIC testing against Gram-positive (e.g., B. cereus) and Gram-negative (e.g., E. coli) strains to ensure reproducibility .

- Solubility Optimization : Prepare stock solutions in DMSO/PBS mixtures to avoid aggregation artifacts in bioassays .

- Comparative Studies : Benchmark activity against structurally related compounds (e.g., thiazole or morpholine derivatives) to identify substituent-specific effects .

Q. What strategies enhance the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- pH Adjustment : Formulate buffered solutions (pH 4–6) to prevent amine degradation .

- Prodrug Design : Synthesize acetylated or carbamate-protected analogs to improve metabolic stability .

- Lyophilization : Freeze-dry the dihydrochloride salt to extend shelf life and reduce hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.